molecular formula C24H26ClN3O3 B11430518 4-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

4-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

Cat. No.: B11430518
M. Wt: 439.9 g/mol
InChI Key: RMILBQQCYFBPFZ-UHFFFAOYSA-N
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Description

4-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a cyclopentylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzylamine with isatoic anhydride to form the quinazolinone core. This intermediate is then reacted with cyclopentylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE
  • **4-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE

Uniqueness

The uniqueness of 4-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLBUTANAMIDE lies in its specific substitution pattern and the presence of the cyclopentylbutanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide

InChI

InChI=1S/C24H26ClN3O3/c25-18-13-11-17(12-14-18)16-28-21-9-4-3-8-20(21)23(30)27(24(28)31)15-5-10-22(29)26-19-6-1-2-7-19/h3-4,8-9,11-14,19H,1-2,5-7,10,15-16H2,(H,26,29)

InChI Key

RMILBQQCYFBPFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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